

Application Note: Strategic Utilization of 2-Bromothiazol-4-amine HCl

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Compound of Interest

Compound Name: *2-Bromothiazol-4-amine hydrochloride*

CAS No.: *1956341-82-4*

Cat. No.: *B11891022*

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Executive Summary

2-Bromothiazol-4-amine hydrochloride (CAS: 41731-33-3) represents a high-value, underutilized scaffold in medicinal chemistry. Unlike its ubiquitous isomer (2-amino-4-bromothiazole), this scaffold offers a unique "inverted" reactivity profile. It features a nucleophilic amine at the C4 position and an electrophilic bromine at the C2 position, allowing for orthogonal functionalization.

This guide details the handling, stability, and synthetic protocols required to leverage this scaffold for the generation of novel kinase inhibitors, antimicrobial agents, and fragment-based drug discovery (FBDD) libraries.

Chemical Identity & Properties

Property	Specification
Chemical Name	2-Bromo-1,3-thiazol-4-amine hydrochloride
Structure	Thiazole core, 2-Br, 4-NH ₂ , HCl salt
CAS Number	41731-33-3
Molecular Weight	215.49 g/mol (HCl salt)
Appearance	Off-white to pale yellow hygroscopic solid
Solubility	Soluble in DMSO, MeOH, Water; Insoluble in DCM, Hexanes
Stability	Critical: Stable as HCl salt.[1] The free base is prone to tautomerization and oxidative decomposition.

The "Inverted" Scaffold Advantage

Most commercial aminothiazoles possess the amine at C2. The 2-Br, 4-NH₂ substitution pattern allows for the construction of libraries where the "core" is built from the amine (C4) and the "tail" is extended from the bromine (C2), accessing chemical space distinct from classic Hantzsch synthesis products.

Handling & Stability Protocols

WARNING: The free base of 4-aminothiazole derivatives is notoriously unstable. It exists in equilibrium with its imine tautomer and is susceptible to hydrolysis and oxidation.

Protocol A: Safe Neutralization (In Situ)

Do not isolate the free base for long-term storage.

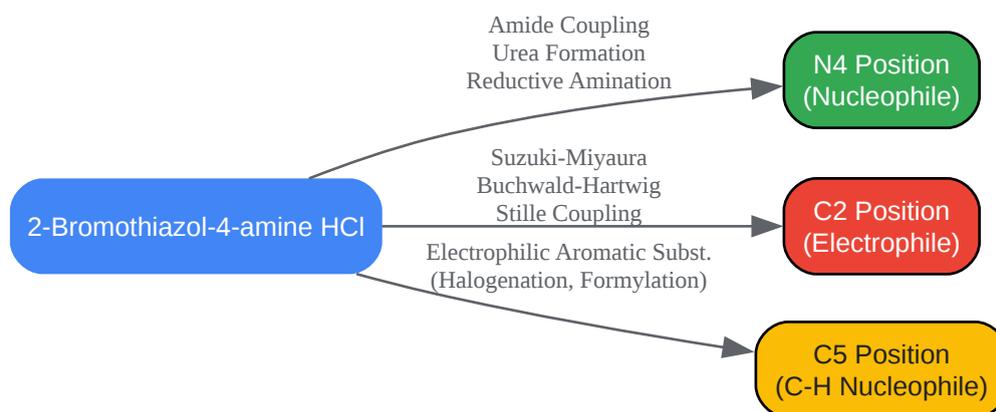
- Solvent: Use anhydrous DMF or DMAc for subsequent reactions.
- Base: Use a non-nucleophilic organic base (DIPEA or Et₃N).
- Procedure: Suspend the HCl salt in the solvent. Add 1.1–2.0 equivalents of base immediately prior to adding the electrophile (e.g., acid chloride).

- Verification: The suspension will clear as the free base forms and immediately reacts.

Synthetic Workflows

This scaffold offers three distinct vectors for diversification: N4-Acylation, C2-Cross Coupling, and C5-Functionalization.

DOT Diagram 1: Orthogonal Reactivity Map



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Caption: Orthogonal functionalization vectors of the 2-bromothiazol-4-amine scaffold.[2]

Protocol B: Chemoselective N4-Acylation (The "Head")

Purpose: Stabilize the amine and introduce the first diversity element.

Reaction:

- Setup: In a flame-dried flask under N_2 , suspend 2-bromothiazol-4-amine HCl (1.0 equiv) in anhydrous DCM (0.2 M). Note: Add minimal DMF if solubility is poor.
- Activation: Cool to 0°C. Add DIPEA (2.5 equiv) dropwise. Stir for 10 min.
- Addition: Add the Acid Chloride (1.1 equiv) dropwise.
- Execution: Warm to RT and stir for 2–4 hours. Monitor by LCMS (Target mass + R-CO).

- Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over MgSO₄.
- Yield: Typically 80–95%. The bromine remains intact.

Protocol C: C2-Suzuki Coupling (The "Tail")

Purpose: Extend the scaffold using the pre-installed bromine handle.

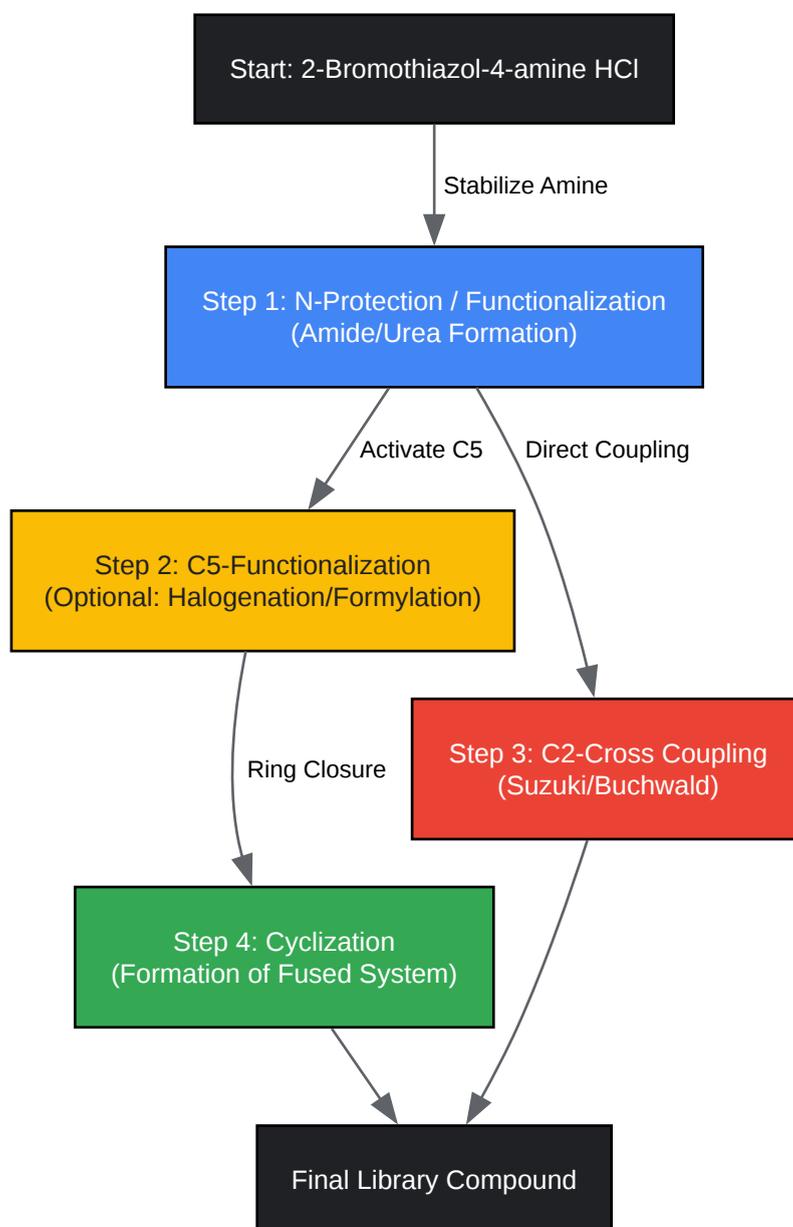
Reaction:

- Reagents: Combine N4-acylated intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and (3.0 equiv) in 1,4-Dioxane/Water (4:1 ratio, 0.1 M).
- Catalyst: Add (5 mol%). Alternative: for sterically unhindered substrates.
- Degassing: Sparge with Argon for 5 minutes.
- Reaction: Heat to 80–90°C for 4–12 hours.
- Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
- Note: This step is compatible with the amide installed in Protocol B.

Advanced Application: Thiazolo[4,5-d]pyrimidine Synthesis

This scaffold is a precursor for fused bicyclic systems, which are potent kinase inhibitor cores (e.g., EGFR, CDK).

DOT Diagram 2: Library Synthesis Workflow



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Caption: Step-wise workflow for generating diverse libraries from the starting salt.

Protocol D: C5-Formylation & Cyclization

To build the pyrimidine ring, a carbon must be introduced at C5.

- Vilsmeier-Haack Formylation: Treat the N-protected intermediate with

/DMF to install a formyl group (-CHO) at C5.

- Cyclization: React the C5-formyl-N4-amide with ammonia or primary amines to close the pyrimidine ring, yielding thiazolo[4,5-d]pyrimidines.

Troubleshooting & Causality

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Free base degradation before reaction.	Ensure DIPEA is added immediately before the electrophile. Keep temperature at 0°C.
No Reaction in Step 2 (Suzuki)	Catalyst poisoning by free amine or sulfur.	Ensure Step 1 (Amide coupling) was quantitative.[3] Free amines bind Pd strongly.
Regioselectivity Issues	Competition between N4 and C2.	The C2-Br is not nucleophilic. If N4 is reacting at C2 conditions, the catalyst is coordinating to the nitrogen. Use bidentate ligands (dppf, Xantphos).

References

- PubChem.2-Bromo-1,3-thiazol-4-amine Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Organic Chemistry Portal.Synthesis of Thiazoles. (General reactivity patterns and Hantzsch synthesis context). Available at: [\[Link\]](#)

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Sources

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